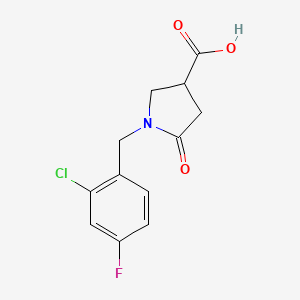

1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Molecular Architecture and Functional Group Distribution

1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibits a complex molecular architecture characterized by the integration of multiple functional domains. The compound possesses a molecular formula of C₁₂H₁₁ClFNO₃ with a molecular weight of 271.67-271.68 grams per mole. The structural framework consists of three primary components: a pyrrolidine ring system, a carboxylic acid functional group, and a halogen-substituted benzyl substituent.

The pyrrolidine ring forms the central heterocyclic core, functioning as a five-membered lactam with nitrogen incorporation at position 1. This ring system contains a carbonyl group at position 5, creating the characteristic oxopyrrolidine structure that defines the compound's primary heterocyclic identity. The carboxylic acid group is positioned at the 3-position of the pyrrolidine ring, providing the compound with acidic properties and potential for hydrogen bonding interactions.

The benzyl substituent attached to the nitrogen atom of the pyrrolidine ring contains two halogen atoms: a chlorine atom at the 2-position and a fluorine atom at the 4-position of the benzene ring. This specific substitution pattern creates a unique electronic environment that influences the compound's overall reactivity and binding characteristics. The chlorofluorobenzyl moiety contributes significantly to the compound's lipophilic properties while maintaining selective electronic effects through the electron-withdrawing nature of both halogen substituents.

The Simplified Molecular Input Line Entry System representation of the compound is expressed as O=C(C(C1)CN(CC2=CC=C(F)C=C2Cl)C1=O)O, which clearly delineates the connectivity pattern and functional group relationships within the molecular structure. This structural arrangement places the compound within the classification of alpha-amino acid amides and positions it among the broader category of carboxylic acids and derivatives.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. While specific spectroscopic data for this exact compound is limited in the available literature, related pyrrolidine derivatives provide insight into expected spectroscopic behavior patterns.

Nuclear magnetic resonance spectroscopy represents the primary tool for structural confirmation of pyrrolidine-based compounds. The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the pyrrolidine ring protons, the benzyl methylene group, and the aromatic protons of the substituted benzene ring. The carboxylic acid proton would typically appear as a broad signal in the downfield region, while the pyrrolidine ring protons would exhibit coupling patterns consistent with the five-membered ring system.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carbonyl carbon of the carboxylic acid group appearing in the characteristic region around 170-180 parts per million. The lactam carbonyl carbon would be expected in a similar but distinguishable chemical shift range. The aromatic carbons would display the expected multiplicity patterns due to fluorine coupling, particularly for carbons adjacent to the fluorine substituent.

Mass spectrometry analysis would confirm the molecular weight of 271.67-271.68 atomic mass units, with characteristic fragmentation patterns including loss of the carboxylic acid group and cleavage of the benzyl substituent. The presence of both chlorine and fluorine atoms would create distinctive isotope patterns in the mass spectrum, providing additional confirmation of the molecular composition.

Infrared spectroscopy would reveal characteristic absorption bands for the carboxylic acid carbonyl stretch, typically appearing around 1700-1750 wavenumbers, and the lactam carbonyl stretch in a similar but distinguishable region. The carbon-fluorine and carbon-chlorine bonds would contribute specific absorption features in the fingerprint region of the spectrum.

Crystallographic Analysis and Conformational Dynamics

Limited crystallographic data is available for this compound in the current literature. However, structural analysis can be inferred from related pyrrolidine derivatives and theoretical considerations based on the molecular architecture.

The pyrrolidine ring system typically adopts envelope or twist conformations in the solid state, with the specific conformation influenced by the nature and position of substituents. The presence of the bulky chlorofluorobenzyl group at the nitrogen position would be expected to influence the preferred conformational states of the ring system. The carboxylic acid group at position 3 would likely participate in intermolecular hydrogen bonding interactions in crystalline arrangements, potentially affecting the overall packing patterns and stability of crystal forms.

The benzyl substituent would be expected to adopt conformations that minimize steric interactions while maximizing favorable electronic interactions. The electron-withdrawing effects of both the chlorine and fluorine substituents would influence the electronic distribution throughout the molecule, potentially affecting intermolecular interactions and crystal packing efficiency.

Conformational dynamics in solution would be influenced by the rotational freedom around the nitrogen-benzyl bond and the flexibility of the pyrrolidine ring system. The barrier to rotation around the nitrogen-benzyl bond would be affected by the electronic nature of the substituents and potential conjugative interactions between the aromatic system and the nitrogen lone pair.

Physicochemical Properties (Solubility, Stability, Logarithm of Partition Coefficient)

The physicochemical properties of this compound reflect the combined influence of its polar and nonpolar structural elements. The compound demonstrates measurable solubility in dimethyl sulfoxide, with a minimum solubility of 5 milligrams per milliliter reported. This solubility profile indicates moderate polar character, consistent with the presence of both the carboxylic acid group and the halogenated aromatic system.

The compound is typically supplied at purity levels exceeding 95-97%, indicating reasonable stability under standard storage and handling conditions. The stability profile would be expected to be influenced by the presence of the carboxylic acid group, which may be susceptible to decarboxylation under extreme conditions, and the lactam functionality, which provides structural rigidity to the molecule.

The partition coefficient between octanol and water, while not directly reported in the available literature, would be expected to favor the organic phase due to the presence of the halogenated aromatic system and the hydrophobic pyrrolidine framework. However, the carboxylic acid group would provide some degree of water solubility, particularly at physiological or elevated hydrogen ion concentrations where the acid would be ionized.

The reactivity profile of the compound would be influenced by the electron-withdrawing effects of the chloro and fluoro substituents, which enhance the electrophilicity of the aromatic system and may influence the nucleophilicity of the nitrogen atom in the pyrrolidine ring. These electronic effects would be expected to modulate the compound's behavior in various chemical transformations and biological interactions.

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO3/c13-10-4-9(14)2-1-7(10)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJIRXVDJCKLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=C(C=C(C=C2)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation via Halide Intermediates

A common approach involves preparing a benzyl halide intermediate bearing the 2-chloro-4-fluoro substituents, followed by nucleophilic substitution with the pyrrolidine nitrogen or an amide nitrogen.

- For example, chlorides such as 2-chloroethyl derivatives are synthesized by N-alkylation of anilide intermediates with haloalkanes or via reduction and halogenation sequences.

- The benzyl halide can be converted to the corresponding zinc derivative and coupled with pyrrolidine derivatives under catalysis to form the desired benzylated product.

Coupling Reactions via Acid Chlorides

The 5-oxopyrrolidine-3-carboxylic acid can be converted to acid chlorides, which then undergo coupling with amines bearing the 2-chloro-4-fluorobenzyl moiety. This method allows for efficient formation of amide bonds under mild conditions.

Representative Synthetic Route (Based on Literature)

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 5-oxopyrrolidine-3-carboxylic acid core | Condensation of itaconic acid with methylamine | High | Established method |

| 2 | Coupling with aniline using EDC and HOBt | 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC), 1-hydroxybenzotriazole (HOBt) | Moderate to high | Forms anilide intermediate |

| 3 | N-Alkylation with ethyl bromoacetate | Followed by hydrolysis and reduction | Moderate | Generates alcohol intermediate |

| 4 | Halogenation with carbon tetrachloride and triphenylphosphine | To form chloroalkyl intermediate | ~52 | Purified by column chromatography |

| 5 | Coupling of chloroalkyl intermediate with amines | Under basic conditions | Variable | Final product formation |

Alternative Synthetic Approaches

Esterification and Hydrazide Formation

Starting from hydroxyphenyl-substituted pyrrolidine carboxylic acids, esterification with methanol in the presence of sulfuric acid produces methyl esters, which upon reaction with hydrazine hydrate yield hydrazides. These intermediates can be further modified to introduce benzyl substituents or other functional groups.

Purification and Crystallization Techniques

- Crystallization from methanol or hydrocarbon solvents (toluene, xylene) at controlled temperatures (20±2°C or 10-15°C) is used to isolate stable crystalline forms.

- Seeding with pre-formed crystals enhances reproducibility and purity.

- Filtration and drying under vacuum yield the pure crystalline compound.

Summary Table of Key Preparation Methods

| Method | Key Intermediate | Reaction Type | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid chloride coupling | Acid chloride of 5-oxopyrrolidine-3-carboxylic acid | Amide bond formation | EDC/HOBt coupling, mild temp | High selectivity, good yields | Requires acid chloride prep |

| N-alkylation with benzyl halide | Benzyl chloride derivative | Nucleophilic substitution | Basic conditions, reflux | Direct benzylation | Possible side reactions |

| Esterification + hydrazide formation | Methyl ester intermediate | Esterification, hydrazide formation | Acid catalysis, reflux | Versatile intermediate | Multi-step process |

| Crystallization | Crude product | Solvent crystallization | Methanol or toluene, controlled temp | High purity, stable form | Requires optimization |

Research Findings and Observations

- Introduction of halogen substituents on the benzyl ring significantly affects reactivity and binding properties in related pharmacological studies.

- Coupling efficiency is enhanced by using carbodiimide-based coupling agents and additives like HOBt to suppress side reactions.

- The choice of solvent and temperature during crystallization impacts the stability and bioavailability of the final compound.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can be employed to modify the oxo group or other substituents.

Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has several notable applications:

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation to form carboxylate salts or esters and nucleophilic substitution due to its chloro and fluoro substituents.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity: Investigations are underway to determine its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis in malignant cells .

Medicinal Chemistry

Ongoing research aims to explore its therapeutic potential for various diseases. The compound's unique structural attributes may allow it to interact with specific biological targets, modulating enzyme or receptor activity .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various pyrrolidine derivatives against bacterial strains. Results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

- Cancer Research : In vitro studies reported in Cancer Letters highlighted the compound's ability to induce apoptosis in breast cancer cell lines, suggesting a potential role as a chemotherapeutic agent.

- Synthetic Pathway Optimization : Research focused on optimizing the synthetic routes for this compound has been documented in Organic Process Research & Development, showcasing improved yields through modified reaction conditions.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in neurological pathways, leading to modulation of neurotransmitter levels and reduction of seizure activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact Analysis:

- Halogen Position : Chlorine at the 5-position (as in 1-(5-chloro-2-hydroxyphenyl)- derivatives) enhances antioxidant activity, while fluorine at the 2- or 4-position (e.g., 2,4-difluorophenyl) correlates with anticancer properties .

- Hydroxyl Groups : The 2-hydroxyphenyl substituent in antioxidant-active derivatives facilitates hydrogen bonding, critical for radical scavenging .

- Heterocyclic Modifications : Introduction of 1,3,4-oxadiazole or thiazole rings at position 3 of pyrrolidine boosts antioxidant activity (e.g., compound 10 in exhibits 1.5× ascorbic acid activity).

Antioxidant Activity Comparison

Pyrrolidine derivatives with heterocyclic appendages demonstrate superior antioxidant performance:

Table 2: Antioxidant Activity of Selected Compounds

Key Observations :

Table 3: Physicochemical Properties of Selected Derivatives

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 252.68 g/mol. Its structure features a pyrrolidine ring with a carboxylic acid group and halogenated benzyl moiety, which significantly influence its biological properties. The presence of chlorine and fluorine enhances lipophilicity, potentially improving interaction with biological targets .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens, particularly multidrug-resistant strains. Notable findings include:

- Efficacy against Gram-positive bacteria : The compound has shown promising results against strains such as Staphylococcus aureus, including resistant variants like MRSA .

- Mechanism of action : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways, contributing to its antimicrobial effects .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties, particularly against lung adenocarcinoma (A549) cells. The following points summarize key findings:

- In vitro studies : The compound was tested at a concentration of 100 µM for 24 hours on A549 cells, showing a reduction in cell viability compared to controls. Notably, it exhibited structure-dependent activity .

- Comparative analysis : When compared to standard chemotherapeutics like cisplatin, the compound displayed varying levels of cytotoxicity, suggesting potential as an alternative therapeutic agent .

Table 2: Anticancer Activity Data

The biological activity of this compound is believed to involve interaction with specific molecular targets:

- Enzyme inhibition : The compound may inhibit enzymes critical for cell wall synthesis in bacteria or metabolic processes in cancer cells.

- Binding affinity : Interaction studies suggest that the compound binds effectively to various biological targets, modulating their activity and potentially leading to therapeutic effects .

Case Studies

Recent studies have focused on the synthesis and biological characterization of this compound:

- Anticancer evaluation : A study involving multiple derivatives of pyrrolidine assessed their anticancer activity against A549 cells, identifying structure-dependent efficacy where certain substitutions enhanced activity significantly .

- Antimicrobial screening : Another study screened various derivatives for their activity against multidrug-resistant pathogens, highlighting the importance of structural modifications in enhancing antimicrobial potency .

Q & A

Q. Methodological Insight :

- Step 1 : React 2,4-difluoroaniline with itaconic acid under aqueous reflux (100–120°C) for 12–24 hours to form the pyrrolidinone core.

- Step 2 : Introduce the 2-chloro-4-fluorobenzyl group via nucleophilic substitution or coupling reactions.

- Step 3 : Purify via recrystallization or column chromatography.

How is the compound characterized using spectroscopic and analytical methods?

Basic

Characterization typically employs:

- NMR Spectroscopy : H and C NMR to confirm the pyrrolidinone structure, benzyl substituents, and halogen positions.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3300 cm) groups.

Q. Methodological Insight :

- Cross-validate NMR data with computational tools (e.g., ChemDraw) to resolve overlapping signals.

- Compare HRMS results with theoretical isotopic patterns to confirm purity .

How can reaction conditions be optimized to improve yield and purity?

Advanced

Optimization strategies include:

- Catalyst Selection : Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems (e.g., oxazolo-pyridine synthesis) .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions.

- Temperature Control : Gradual heating (e.g., 80–100°C) prevents decomposition of acid-sensitive intermediates .

Q. Advanced

- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging or lipid peroxidation inhibition (IC values) .

- Enzyme Inhibition : Screen against target enzymes (e.g., PYCR1) using fluorescence-based assays .

- Cytotoxicity Studies : Use MTT assays on cancer cell lines to assess therapeutic potential.

Q. Methodological Insight :

- Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity.

- Validate results with positive controls (e.g., ascorbic acid for antioxidants) .

What are the challenges in regioselective functionalization of the pyrrolidine ring?

Advanced

Challenges include:

- Steric Hindrance : The 3-carboxylic acid group directs electrophiles to the less hindered C-2 or C-4 positions.

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) deactivate the ring, requiring strong catalysts (e.g., Pd(OAc)) for cross-coupling .

- Byproduct Formation : Competing N-alkylation can occur; use bulky bases (e.g., DBU) to favor O-alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.